molecular formula C16H17N5 B6057688 1-(cyclohex-3-en-1-ylmethyl)-5-pyridin-3-yl-4H-imidazo[4,5-c]pyrazole

1-(cyclohex-3-en-1-ylmethyl)-5-pyridin-3-yl-4H-imidazo[4,5-c]pyrazole

Cat. No.: B6057688
M. Wt: 279.34 g/mol
InChI Key: WMRKGLPTRWGVDB-UHFFFAOYSA-N
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Description

1-(cyclohex-3-en-1-ylmethyl)-5-pyridin-3-yl-4H-imidazo[4,5-c]pyrazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexene ring, a pyridine ring, and an imidazo[4,5-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclohex-3-en-1-ylmethyl)-5-pyridin-3-yl-4H-imidazo[4,5-c]pyrazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(cyclohex-3-en-1-ylmethyl)-5-pyridin-3-yl-4H-imidazo[4,5-c]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

1-(cyclohex-3-en-1-ylmethyl)-5-pyridin-3-yl-4H-imidazo[4,5-c]pyrazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(cyclohex-3-en-1-ylmethyl)-5-pyridin-3-yl-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

  • 1-(cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine
  • (Cyclohex-1-en-1-ylmethyl)amine hydrochloride
  • 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride

Comparison: Compared to these similar compounds, 1-(cyclohex-3-en-1-ylmethyl)-5-pyridin-3-yl-4H-imidazo[4,5-c]pyrazole stands out due to its unique combination of the cyclohexene, pyridine, and imidazo[4,5-c]pyrazole moieties.

Properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-5-pyridin-3-yl-4H-imidazo[4,5-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-2-5-12(6-3-1)11-21-16-14(10-18-21)19-15(20-16)13-7-4-8-17-9-13/h1-2,4,7-10,12H,3,5-6,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRKGLPTRWGVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CN2C3=C(C=N2)NC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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